molecular formula C16H19NO2S2 B2653405 2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1203178-42-0

2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No. B2653405
CAS RN: 1203178-42-0
M. Wt: 321.45
InChI Key: ADUPDSVSNSRYOZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TCB2 and is a derivative of the hallucinogenic drug 2C-B. TCB2 has been extensively studied for its unique properties and potential applications in various scientific research fields.

Scientific Research Applications

Antimicrobial Activity

Research on sulfonamide derivatives, including compounds structurally related to 2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, has demonstrated significant antimicrobial properties. Ghorab et al. (2017) synthesized a new series of benzenesulfonamide derivatives evaluated for their antibacterial and antifungal activities against a variety of pathogens. Certain compounds exhibited potent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photodynamic Therapy for Cancer

Pişkin, Canpolat, and Öztürk (2020) investigated the photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. Their study highlights the compound's potential role in medical applications, particularly in targeting and destroying cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Antagonism

Another study focused on the development of biphenylsulfonamide endothelin antagonists, which are critical for managing cardiovascular diseases. Murugesan et al. (1998) identified compounds with potent endothelin-A (ETA) selective antagonism, showing potential for treating conditions like hypertension and heart failure. This research underscores the utility of sulfonamide derivatives in cardiovascular drug discovery (Murugesan et al., 1998).

Kinetic and Molecular Structure Studies

Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) conducted a study on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Their work provides valuable insights into the steric effects on the molecular structure and reactivity of sulfonamide derivatives, which could inform the design of novel compounds with desired chemical properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

properties

IUPAC Name

2,4-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-12-5-6-14(13(2)10-12)21(18,19)17-11-16(7-8-16)15-4-3-9-20-15/h3-6,9-10,17H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUPDSVSNSRYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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